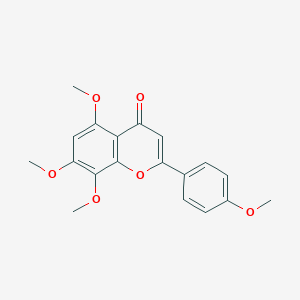

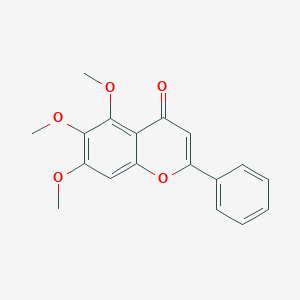

5,6,7-Trimethoxyflavone

Übersicht

Beschreibung

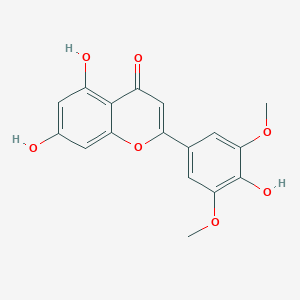

Baicalein-Trimethylether, auch bekannt als Baicalein-5,6,7-Trimethylether, ist ein Flavonoid-Derivat. Es ist eine methylierte Form von Baicalein, einem natürlich vorkommenden Flavon, das in den Wurzeln von Scutellaria baicalensis und anderen Pflanzen vorkommt. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften Aufmerksamkeit erregt, darunter entzündungshemmende, antioxidative und krebshemmende Wirkungen .

Wissenschaftliche Forschungsanwendungen

Baicalein-Trimethylether hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Flavonoiden zu untersuchen.

Biologie: Es wurde auf seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Zellzyklusregulation untersucht.

Medizin: Es zeigt Potenzial als therapeutisches Mittel für Erkrankungen wie Krebs, Entzündungen und neurodegenerative Erkrankungen.

Industrie: Es wird bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln verwendet

Wirkmechanismus

Baicalein-Trimethylether übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:

Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies ab und hemmt oxidativen Stress.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.

Krebshemmende Aktivität: Es induziert Apoptose und Zellzyklusarrest in Krebszellen durch Modulation von Signalwegen wie dem MAPK- und PI3K/Akt-Weg

Wirkmechanismus

Target of Action

5,6,7-Trimethoxyflavone (TMF) is primarily known to target the p38-α MAPK . The p38-α MAPK is a protein kinase that plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

TMF acts as an inhibitor of the p38-α MAPK . By inhibiting this kinase, TMF can modulate the cellular responses to stress and inflammation . This interaction results in an anti-inflammatory effect .

Biochemical Pathways

The primary biochemical pathway affected by TMF is the MAPK/ERK pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress, and regulates various cellular activities including gene expression, mitosis, differentiation, and cell survival/apoptosis .

Pharmacokinetics

The metabolism of flavonoids might be related to the transformation of hydroxyl groups .

Result of Action

TMF exhibits a range of biological activities. It has been shown to have antiviral , anticancer , and antibacterial properties.

Action Environment

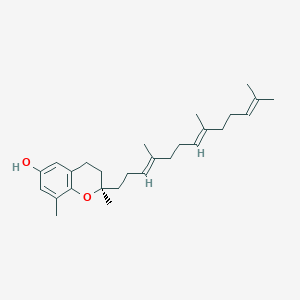

The action, efficacy, and stability of TMF can be influenced by various environmental factors. While specific studies on TMF are limited, it is known that the compound is isolated from several plants including Zeyhera tuberculosa, Callicarpa japonica, and Kickxia lanigera . This suggests that the compound’s action and stability might be influenced by factors such as the plant’s growth conditions and the extraction and purification processes.

Biochemische Analyse

Biochemical Properties

5,6,7-Trimethoxyflavone has been shown to interact with various enzymes and proteins. It is a novel p38-α MAPK inhibitor, suggesting that it interacts with this enzyme to exert its anti-inflammatory effect . It also reduces the viability of HepG2 and Hep3B hepatocellular carcinoma cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It reduces the viability of HepG2 and Hep3B hepatocellular carcinoma cells . It also decreases herpes simplex virus 1 (HSV-1) and poliovirus replication in infected Vero cells, as well as decreases cytomegalovirus (CMV) replication in CMV-infected MRC-5 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with p38-α MAPK, where it acts as an inhibitor This interaction likely contributes to its anti-inflammatory effect

Temporal Effects in Laboratory Settings

It has been shown to reduce the viability of certain cancer cells and inhibit viral replication

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Baicalein-Trimethylether kann durch Methylierung von Baicalein synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Baicalein-Trimethylether kann die Biotransformation unter Verwendung gentechnisch veränderter Mikroorganismen umfassen. Beispielsweise können gentechnisch veränderte Stämme von Escherichia coli verwendet werden, um Baicalin in Baicalein umzuwandeln, das dann methyliert wird, um Baicalein-Trimethylether zu erzeugen. Dieses Verfahren bietet einen kostengünstigen und skalierbaren Ansatz zur Produktion dieser Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Baicalein-Trimethylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.

Substitution: Nukleophile wie Thiole und Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinone, Dihydroderivate und substituierte Flavonoide .

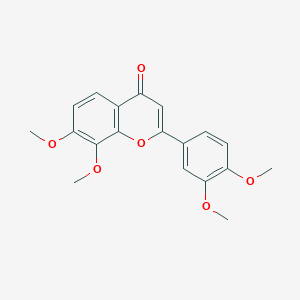

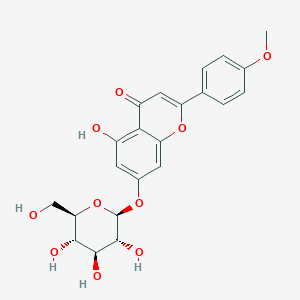

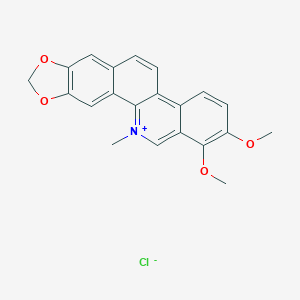

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

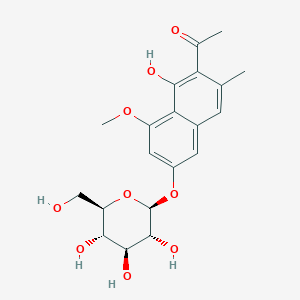

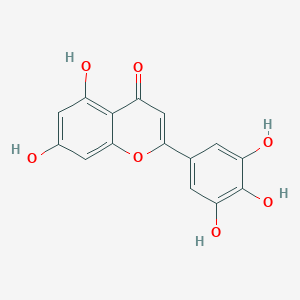

Baicalein: Die Stammverbindung, die ähnliche, aber weniger starke biologische Aktivitäten aufweist.

Baicalin: Ein Glucuronid-Konjugat von Baicalein mit unterschiedlichen pharmakokinetischen Eigenschaften.

Oroxylin A: Ein weiteres methyliertes Derivat mit unterschiedlichen pharmakologischen Wirkungen

Einzigartigkeit

Baicalein-Trimethylether ist aufgrund seiner verbesserten Bioverfügbarkeit und Potenz im Vergleich zu seiner Stammverbindung Baicalein einzigartig. Seine Methylierung erhöht seine Lipophilie, was eine bessere Zell-Aufnahme und -Verteilung ermöglicht .

Eigenschaften

IUPAC Name |

5,6,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJAUYFFFOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331879 | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

973-67-1 | |

| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 973-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,6,7-Trimethoxyflavone has been shown to exhibit antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) []. While its exact mechanism of action against HSV-1 is not fully elucidated, research suggests it may involve virucidal activity, suppressing viral binding to host cells early in the replication cycle []. Additionally, it has shown synergistic effects with acyclovir against HSV-1 []. Other studies indicate this compound can repress lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages [, ]. This suggests potential anti-inflammatory effects.

A: * Molecular Formula: C18H16O5 []* Molecular Weight: 312.3 g/mol []* Spectroscopic Data: Structural elucidation has been performed using various spectroscopic methods, including 1D (1H, 13C, and TOCSY) and 2D-NMR (DQF-COSY, HSQC, HMBC) experiments, as well as ESIMS analysis [].

A: While specific information on material compatibility and stability under various conditions is limited in the provided research, this compound has been identified in plant extracts, suggesting some level of natural stability [, , , , , ]. Further research is needed to fully characterize its stability profile and explore potential applications under different conditions.

A: The provided research does not offer information regarding any catalytic properties or applications of this compound. Its primary reported activities are antiviral and anti-inflammatory [, , ].

A: Yes, computational studies have been employed. One study utilized docking simulations using Autodock Vina PyRx, Autodock Tools, and Discovery Studio Visualizer to explore the interaction of this compound with anti-apoptotic proteins (BCL-XL, BCL-2, BCLW, and survivin) []. This research suggests this compound might possess senolytic potential by interfering with these proteins [].

A: Studies have explored the SAR of this compound and its analogs. Replacing the phenyl ring with a meta-carborane, creating 5,6,7-trimethoxyborcalein, significantly enhanced its inhibitory effect on the ABCG2 efflux transporter, even at nanomolar concentrations []. This modification led to a stronger reversal of ABCG2-mediated drug resistance compared to the parent compound and this compound []. This highlights the potential of structural modifications to significantly alter the activity and potency of this molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.